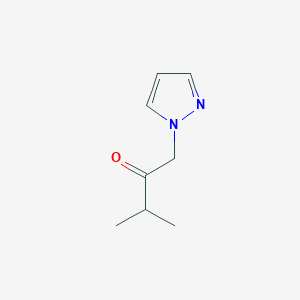![molecular formula C7H6Cl2N2O B1457291 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine CAS No. 944902-88-9](/img/structure/B1457291.png)
2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O . It has an average mass of 205.041 Da and a monoisotopic mass of 203.985718 Da . It is used in the development of inhibitors for the treatment of non-small cell lung cancer .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H6Cl2N2O/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 352.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.4±3.0 kJ/mol, and it has a flash point of 167.1±27.9 °C . The compound has a molar refractivity of 46.0±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 137.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Environmental Benefits
A novel methodology for synthesizing 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines is described in the work of Bahrami et al. (2022). This process involves a one-pot heterocyclization using cerium(IV) ammonium nitrate and ionic liquid, highlighting an environmentally friendly approach with advantages such as simplicity, non-toxicity, excellent yields, and short reaction times (Bahrami et al., 2022).
Catalytic Applications
Parmar et al. (2023) conducted a comprehensive review of synthetic pathways for 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing their critical role as precursors in medicinal and pharmaceutical industries. The review covers various catalysts, including organocatalysts and nanocatalysts, used in the synthesis of these compounds (Parmar, Vala, & Patel, 2023).
Reactivity and Derivative Formation
The work of Abdel-Razik (2003) focuses on the reactivity of a Pyrano[4,3-d]pyrimidine derivative towards various nitrogen nucleophiles and active methylenes, leading to the formation of a range of pyrimidine derivatives with potential applications in chemical synthesis (Abdel-Razik, 2003).
Structural Analysis
Bunker et al. (2010) analyzed the structure of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, a compound closely related to 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, providing insights into its planar structure and bond angles, which are significant for understanding its chemical properties (Bunker et al., 2010).
Antibacterial Properties
Etemadi et al. (2016) explored the synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating their potential as antibacterial agents. This highlights a significant application of derivatives of this compound in the development of new antibacterial compounds (Etemadi et al., 2016).
Antimicrobial and Anti-biofilm Agents
Suresh et al. (2015) synthesized novel pyrano[2,3-d]pyrimidines with antimicrobial and anti-biofilm properties. This research points towards the potential pharmaceutical applications of these compounds, particularly in combating microbial infections (Suresh et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTMMAOQBFOYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732539 | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-88-9 | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)



![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)



![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
